5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxybenzoyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 1,3-dimethyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine. This is followed by the addition of 4-methylphenylacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as nitro, bromo, or hydroxyl derivatives .
Scientific Research Applications
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. The methoxybenzoyl and methylphenyl groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-METHOXYBENZOIC ACID: Shares the methoxybenzoyl group but lacks the complex tetrahydropyrimidine structure.
1,3-DIMETHYL-2,4,6-TRIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE: Similar core structure but without the methoxybenzoyl and methylphenyl groups.
4-METHYLPHENYLACETIC ACID: Contains the methylphenyl group but lacks the tetrahydropyrimidine and methoxybenzoyl components.
Uniqueness
The uniqueness of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components or simpler analogs .
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22N2O5/c1-14-5-7-15(8-6-14)19(26)13-18-20(22(28)25(3)23(29)24(18)2)21(27)16-9-11-17(30-4)12-10-16/h5-12H,13H2,1-4H3 |
InChI Key |
JSWKLWAFMOYSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=C(C(=O)N(C(=O)N2C)C)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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